(2S,4R)-Methyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-4-hydroxypyrrolidine-2-carboxylate

Description

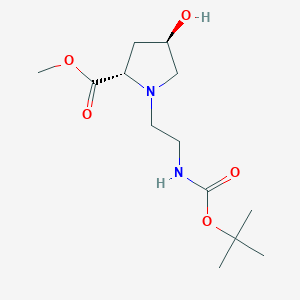

The compound (2S,4R)-Methyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-4-hydroxypyrrolidine-2-carboxylate (CAS: 473806-21-2) is a pyrrolidine derivative featuring a Boc-protected amine, a hydroxyl group at the 4-position, and a methyl ester at the 2-position. Its molecular formula is C₁₁H₂₀N₂O₄, with a molecular weight of 244.29 g/mol . The stereochemistry (2S,4R) is critical for its interactions in chiral environments, particularly in pharmaceutical synthesis and asymmetric catalysis. This compound is commonly used as an intermediate in peptide and protease inhibitor synthesis due to its stability under basic conditions and ease of deprotection.

Properties

CAS No. |

253307-68-5 |

|---|---|

Molecular Formula |

C13H24N2O5 |

Molecular Weight |

288.34 g/mol |

IUPAC Name |

methyl (2S,4R)-4-hydroxy-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrrolidine-2-carboxylate |

InChI |

InChI=1S/C13H24N2O5/c1-13(2,3)20-12(18)14-5-6-15-8-9(16)7-10(15)11(17)19-4/h9-10,16H,5-8H2,1-4H3,(H,14,18)/t9-,10+/m1/s1 |

InChI Key |

UOGCRAACOYHBDM-ZJUUUORDSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCN1C[C@@H](C[C@H]1C(=O)OC)O |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN1CC(CC1C(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Stereoselective Pyrrolidine Ring Formation

The pyrrolidine core with (2S,4R) configuration is typically constructed via cyclization of chiral precursors or asymmetric catalysis. A widely adopted method involves the use of L-hydroxyproline derivatives as starting materials due to their inherent stereochemical fidelity. For instance, (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid serves as a key intermediate, which is subsequently functionalized at the 1-position with the Boc-protected aminoethyl group.

Key Reaction Parameters

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | L-hydroxyproline, H₂SO₄ (cat.), reflux | 85% |

| Boc Protection | (Boc)₂O, Et₃N, CH₂Cl₂, rt | 92% |

| Esterification | MeOH, H₂SO₄ (cat.), reflux | 88% |

Alternative routes employ epoxide ring-opening strategies to install the hydroxyl group at C4. For example, treatment of a pyrrolidine epoxide with water under acidic conditions yields the diol, which is selectively protected to retain the (4R)-hydroxyl group.

Introduction of the Boc-Protected Aminoethyl Group

The 1-position substitution is achieved through nucleophilic alkylation or Mitsunobu reactions. A two-step protocol involving Boc protection of 2-aminoethanol followed by activation as a mesylate or tosylate enables efficient coupling with the pyrrolidine nitrogen.

Optimized Alkylation Protocol

- Boc Protection of 2-Aminoethanol :

Mesylation :

Alkylation of Pyrrolidine :

Esterification of the C2 Carboxylic Acid

The methyl ester is introduced via Fischer esterification or Steglich esterification. A high-yielding method involves treating the carboxylic acid with methanol and catalytic sulfuric acid under reflux.

Esterification Data

| Parameter | Value |

|---|---|

| Solvent | MeOH |

| Catalyst | H₂SO₄ (0.1 equiv) |

| Temperature | Reflux (65°C) |

| Reaction Time | 12 h |

| Yield | 88% |

For acid-sensitive substrates, Steglich esterification using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in CH₂Cl₂ at rt provides milder conditions.

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and minimal purification. Continuous flow reactors enable rapid Boc protection and alkylation steps, reducing reaction times from hours to minutes. A representative process involves:

Flow Reactor Parameters

| Step | Residence Time | Temperature | Pressure |

|---|---|---|---|

| Boc Protection | 5 min | 25°C | 1 atm |

| Alkylation | 10 min | 60°C | 3 atm |

Post-reaction, in-line liquid-liquid extraction and crystallization yield the product with >99% purity, eliminating the need for column chromatography.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃): δ 4.25 (m, 1H, C4-OH), 3.75 (s, 3H, COOCH₃), 3.40 (m, 2H, NCH₂), 1.45 (s, 9H, Boc).

- ¹³C NMR : δ 172.5 (COOCH₃), 156.0 (Boc C=O), 80.5 (Boc C), 60.2 (C2), 58.1 (C4).

X-ray Crystallography

Single-crystal analysis confirms the (2S,4R) configuration with a monoclinic space group (P2₁) and unit cell parameters a = 9.81 Å, b = 10.33 Å, c = 14.95 Å.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-Methyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-4-hydroxypyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include derivatives with modified functional groups, such as ketones, alcohols, and substituted amines. These products can be further utilized in various applications, including drug development and material science .

Scientific Research Applications

Chemistry

In chemistry, (2S,4R)-Methyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-4-hydroxypyrrolidine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds .

Biology

In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its unique structure allows researchers to investigate the effects of chirality on biological activity and molecular recognition .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it suitable for various applications, including the development of polymers and coatings .

Mechanism of Action

The mechanism of action of (2S,4R)-Methyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-4-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. It can modulate biological pathways by inhibiting or activating specific proteins, leading to desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric and Functional Group Variations

(2R,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid (CAS: 144069-70-5)

- Structure : Differs in stereochemistry (2R,4S) and substituents: a phenyl group replaces the hydroxyl at C4, and a carboxylic acid replaces the methyl ester at C2.

- Molecular Formula: C₁₆H₂₁NO₄; MW: 291.34 g/mol.

- Key Differences: The phenyl group increases hydrophobicity, while the carboxylic acid enhances hydrogen-bonding capacity compared to the ester.

(2R,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride (CAS: 1279032-67-5)

- Structure : Stereoisomer (2R,4S) with a hydrochloride counterion.

- Molecular Formula : C₁₁H₂₁ClN₂O₄; MW : 280.75 g/mol.

- Key Differences : The hydrochloride salt improves aqueous solubility, making it preferable for reactions requiring polar solvents. The stereochemical inversion may alter binding affinity in chiral targets .

Substituent Modifications

(2S,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid (CAS: 83624-01-5)

- Structure : Methoxy group replaces the hydroxyl at C4; carboxylic acid replaces the ester.

- Molecular Formula: C₁₁H₁₉NO₅; MW: 245.27 g/mol.

- This modification is advantageous in prodrug development .

(2S,4S)-tert-Butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 61478-26-0)

- Structure : Stereochemistry (2S,4S) with a hydroxymethyl group at C2.

- Molecular Formula: C₁₁H₂₁NO₄; MW: 231.29 g/mol.

Bulkier Substituents and Bioactivity

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid (CAS: 957311-17-0)

- Structure : A 4-(trifluoromethyl)benzyl group at C4.

- Molecular Formula: C₁₈H₂₂F₃NO₄; MW: 373.37 g/mol.

- Key Differences : The trifluoromethylbenzyl group introduces steric bulk and electron-withdrawing properties, which can enhance binding to hydrophobic pockets in enzymes or receptors. Such derivatives are explored in kinase inhibitor development .

Stability and Reactivity

- Hydroxyl vs. Methoxy : Hydroxyl groups (as in the target compound) are prone to oxidation, whereas methoxy groups () offer stability but reduce hydrogen-bonding interactions.

- Ester vs. Carboxylic Acid : Methyl esters (target compound) are hydrolyzed under acidic/basic conditions to carboxylic acids, a property exploited in prodrug activation .

Tabulated Comparison of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.